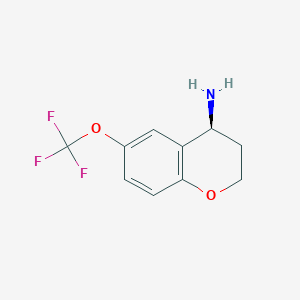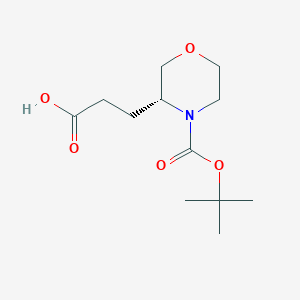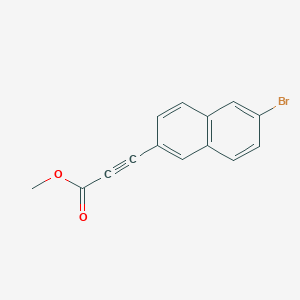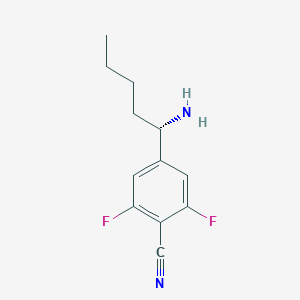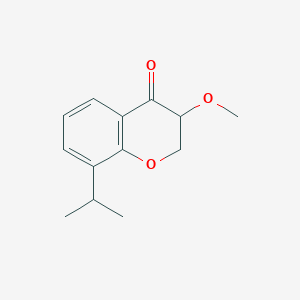![molecular formula C7H10O3 B13050697 (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)
(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its specific stereochemistry. This compound features a hydroxyl group and a carboxylic acid group attached to a bicyclo[3.1.0]hexane ring system. Its distinct structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. Its hydroxyl and carboxylic acid groups make it a versatile ligand for binding studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the hydroxyl or carboxylic acid groups could lead to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the synthesis of a wide range of products with specific properties.
作用機序
The mechanism of action of (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
- (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-3-carboxylic acid
- (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-4-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid has a unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other compounds may not, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
(1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-5-1-2-7(6(9)10)3-4(5)7/h4-5,8H,1-3H2,(H,9,10)/t4-,5-,7+/m1/s1 |
InChIキー |
LCNVQBKVJBZCRO-XAHCXIQSSA-N |
異性体SMILES |
C1C[C@@]2(C[C@@H]2[C@@H]1O)C(=O)O |
正規SMILES |
C1CC2(CC2C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




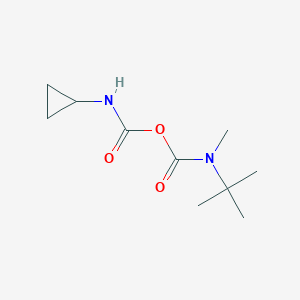

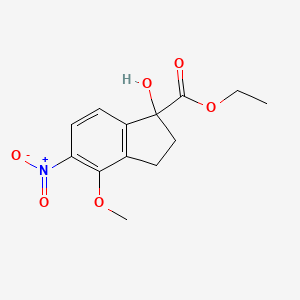
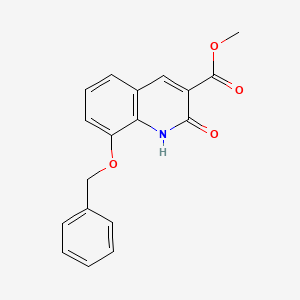
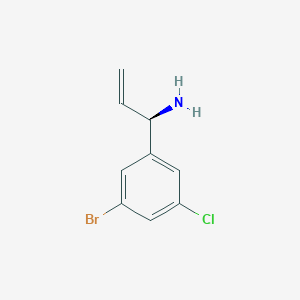

![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
